molecular formula C11H15NO B1590332 3-(3-Methoxyphenyl)pyrrolidine CAS No. 38175-35-8

3-(3-Methoxyphenyl)pyrrolidine

Cat. No. B1590332
CAS RN: 38175-35-8
M. Wt: 177.24 g/mol
InChI Key: MDZWFRVPKYMLPL-UHFFFAOYSA-N
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Description

“3-(3-Methoxyphenyl)pyrrolidine” is a compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 . The IUPAC name for this compound is 3-(3-methoxyphenyl)pyrrolidine .


Synthesis Analysis

Pyrrolidine derivatives, including “3-(3-Methoxyphenyl)pyrrolidine”, are synthesized using various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of “3-(3-Methoxyphenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a methoxyphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage of the molecule .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “3-(3-Methoxyphenyl)pyrrolidine”, are involved in various chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions . The different stereoisomers and the spatial orientation of substituents can lead to different reaction outcomes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Methoxyphenyl)pyrrolidine” include a molecular weight of 177.25 . The compound is stored at room temperature .

Scientific Research Applications

  • Antimicrobial Activity : El-Mansy et al. (2018) investigated the synthesis and antimicrobial activity of novel pyrrolidine-3-carbonitrile derivatives, which included structures derived from reactions of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile. These derivatives showed promising antimicrobial properties (El-Mansy, Boulos, & Mohram, 2018).

  • Crystal Structure Analysis : Fazli Mohammat et al. (2008) conducted a study on 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, examining its crystal structure and molecular interactions. This research contributes to the understanding of the structural characteristics of similar compounds (Fazli Mohammat et al., 2008).

  • Catalysis and Structural Chemistry : Nagel and Nedden (1997) explored the preparative and structural chemistry of diastereomeric derivatives of 3‐Phosphanylpyrrolidine, including their palladium(II) complexes. This study has implications for asymmetric catalysis and Grignard cross-coupling reactions (Nagel & Nedden, 1997).

  • Antiinflammatory Activities : A study by Ikuta et al. (1987) on 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, including derivatives with a methoxy group, revealed their potential as antiinflammatory and analgesic agents. This research could guide the development of new drugs with reduced side effects (Ikuta et al., 1987).

  • Antiarrhythmic and Antihypertensive Effects : Malawska et al. (2002) synthesized and tested 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These findings offer insights into the therapeutic potential of such compounds in cardiovascular disorders (Malawska et al., 2002).

Safety And Hazards

The safety information for “3-(3-Methoxyphenyl)pyrrolidine” includes hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+8535 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, rinsing cautiously with water in case of contact with eyes, and washing skin thoroughly after handling .

Future Directions

Pyrrolidine derivatives, including “3-(3-Methoxyphenyl)pyrrolidine”, hold promise in pharmacotherapy . They serve as fundamental components of the skeletal structure of many biologically active molecules . Future research could focus on designing and developing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(3-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10/h2-4,7,10,12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZWFRVPKYMLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513452
Record name 3-(3-Methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)pyrrolidine

CAS RN

38175-35-8
Record name 3-(3-Methoxyphenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38175-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Omran, S Eslamimehr, AM Crider… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 3-(3-hydroxyphenyl)pyrrolidine analogues which incorporate N-alkyl groups and N-butylamide-linked benzamide functionality have been synthesized and their in vitro …
Number of citations: 4 www.sciencedirect.com
AM Crider, SC Sylvestri, KD Tschappat… - Journal of …, 1988 - Wiley Online Library
cis‐3‐(3,4‐Dihydroxyprienyl)4‐methyl‐1‐(n‐propyl)pyrrolidine (23) was synthesized and evaluated for dopaminergic activity. The synthesis of 23 involved selective 4‐acylation of the 3‐…
Number of citations: 11 onlinelibrary.wiley.com
A Omran - 2017 - search.proquest.com
Dysfunction of dopaminergic receptor signaling in the brain is a hallmark of a number of neurodegenerative pathologies. Of the five dopamine receptors, the D 3 subtype has emerged …
Number of citations: 0 search.proquest.com
B Jayaram, P Dhingra, G Mukherjee… - Proceedings of the …, 2012 - researchgate.net
The genomic sequences of pathogens and of humans afford us an opportunity to dream that in silico suggestions of candidate drugs will be forthcoming almost in an automated …
Number of citations: 2 www.researchgate.net
M Adib, S Ansari, S Fatemi, HR Bijanzadeh, LG Zhu - Tetrahedron, 2010 - Elsevier
A multi-component synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones is described. A mixture of N-isocyaniminotriphenylphosphorane, an aldehyde, and Meldrum's …
Number of citations: 47 www.sciencedirect.com
PS Iyer, MM O'Malley, MC Lucas - Tetrahedron letters, 2007 - Elsevier
Various boronic acids were treated with a rhodium (I) catalyst enabling their 1,4-conjugate addition to unprotected maleimide. The scope of the reaction was explored to include both …
Number of citations: 24 www.sciencedirect.com
S Eslamimehr - 2016 - Southern Illinois University at …
Number of citations: 0

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